molecular formula C5H7ClO2 B1587152 (E)-3-Ethoxyacryloyl chloride CAS No. 6191-99-7

(E)-3-Ethoxyacryloyl chloride

Cat. No. B1587152
CAS RN: 6191-99-7
M. Wt: 134.56 g/mol
InChI Key: SFMFACMIOWQIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents, conditions, and products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis of Cumarins

(E)-3-Ethoxyacryloyl chloride has been utilized in the synthesis of cumarins. In a study, it was shown that in boiling 1,2-dichloroethane, (E)-3-Ethoxyacryloyl chloride reacts with phenols to yield 3-ethoxyacrylates. These compounds, when treated with concentrated sulfuric acid and sulfur trioxide, cyclize to form cumarins (Ziegler, Möhler, & Effenberger, 1987).

Temperature-Sensitive Polymers

This compound has also been used in the development of temperature-sensitive polymers. A study introduced a new temperature-sensitive polymer synthesized from ethoxypropylacrylamide, with (E)-3-Ethoxyacryloyl chloride playing a key role in its formulation. The resulting polymer showed a reversible phase transition by temperature, making it potentially useful in applications like drug targeting and bioactive agent immobilization (Uguzdogan et al., 2005).

Antitumor Activities

Another significant application of derivatives of (E)-3-Ethoxyacryloyl chloride is in the synthesis of polymers with antitumor activities. A study demonstrated the synthesis of medium molecular weight polymers containing α-ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil, derived from (E)-3-Ethoxyacryloyl chloride. These polymers exhibited better in vitro cytotoxicities against various cancer cell lines compared to 5-fluorouracil (Lee, Choi, Ha, & Cho, 1999).

Selective Separation and Detection in Milk

In the food chemistry sector, molecularly imprinted polymers (MIPs) combining surface molecular imprinting technique and magnetic separation were prepared using acryloyl chloride, which is closely related to (E)-3-Ethoxyacryloyl chloride. These MIPs were used for the selective separation and detection of 17β-estradiol in milk, demonstrating their potential in food safety and quality control applications (Gao et al., 2016).

Polymer Synthesis and Characterization

(E)-3-Ethoxyacryloyl chloride has also been instrumental in the synthesis and characterization of various polymers. A study focused on the synthesis of poly(methoxyl ethylene glycol-caprolactone-co-methacrylic acid-co-poly(ethylene glycol) methyl ether methacrylate) pH-sensitive hydrogel, where (E)-3-Ethoxyacryloyl chloride could have played a role in the acryloyl component. This hydrogel was explored for delivering dexamethasone, indicating its utility in drug delivery systems (Wang et al., 2010).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It may include information about toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas for further research. It may include suggestions for improving the synthesis process, studying new reactions, or exploring potential applications of the compound.


properties

IUPAC Name

(E)-3-ethoxyprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMFACMIOWQIPR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyacryloyl chloride

CAS RN

6191-99-7, 99471-66-6
Record name 3-Ethoxyacryloyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxyacryloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Ethoxyacryloyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-Ethoxyacryloyl chloride
Reactant of Route 2
Reactant of Route 2
(E)-3-Ethoxyacryloyl chloride
Reactant of Route 3
Reactant of Route 3
(E)-3-Ethoxyacryloyl chloride
Reactant of Route 4
Reactant of Route 4
(E)-3-Ethoxyacryloyl chloride
Reactant of Route 5
(E)-3-Ethoxyacryloyl chloride
Reactant of Route 6
Reactant of Route 6
(E)-3-Ethoxyacryloyl chloride

Citations

For This Compound
23
Citations
D Rygielska-Tokarska, G Andrei, D Schols… - Monatshefte für Chemie …, 2016 - Springer
A series of N 1 -(phosphonoalkyl)uracils was prepared in a two-step reaction sequence from ω-aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate followed by the uracil ring …
Number of citations: 3 link.springer.com
H Li, Y Yue, XJ Hu, SY Zhao - Journal of Chemical Research, 2011 - journals.sagepub.com
A series of novel 2-amino-5-thiazolecarboxamide derivatives have been designed and synthesised. All the compounds were evaluated for their antiproliferative activity against human …
Number of citations: 5 journals.sagepub.com
S Jurado, B Domínguez-Pérez, O Illa… - International journal of …, 2022 - mdpi.com
The enantioselective preparation of the two isomers of 4-hydroxy-2-cyclohexanone derivatives 1a,b was achieved, starting from a common cyclohexenone, through asymmetric transfer …
Number of citations: 8 www.mdpi.com
PY Geant, JP Uttaro, C Périgaud, C Mathé - Molecules, 2020 - mdpi.com
Carbocyclic nucleoside analogues are an essential class of antiviral agents and are commonly used in the treatment of viral diseases (hepatitis B, AIDS). Recently, we reported the …
Number of citations: 3 www.mdpi.com
W Liu, J Zhou, F Qi, K Bensdorf, Z Li… - Archiv der …, 2011 - Wiley Online Library
In an attempt to develop potent and selective anti‐tumor drugs, a series of novel 2‐amino‐thiazole‐5‐carboxylic acid phenylamide derivatives were designed based on the structure of …
Number of citations: 19 onlinelibrary.wiley.com
W Liu, J Zhou, Y Zheng, F Qi, H Zhang… - Medicinal …, 2012 - ingentaconnect.com
In order to develop a new series of dual inhibitors of SRC and ABL, and to investigate whether the pyrimidin- 4-ylamino moiety is critical for dasatinib’s activity, acetyl substitution was …
Number of citations: 7 www.ingentaconnect.com
YS Yao, JL Liu, J Xi, B Miu, GS Liu… - … A European Journal, 2011 - Wiley Online Library
A new chemical synthesis of SN38, the active metabolite of the camptothecin prodrug irinotecan, has been achieved in 12 steps from simple, commercially available starting materials. A …
Y Zhou, XB He, YZ Xiong, XX Chai… - Monatshefte für Chemie …, 2015 - Springer
2-Aminoxazole-5-carbamide was discovered as novel potent inhibitor against human chronic myeloid leukemia K562 cells; several new corresponding 2-aminothiazole-5-carbamides …
Number of citations: 2 link.springer.com
PP Christov, R Richie-Jannetta… - Chemical research in …, 2021 - ncbi.nlm.nih.gov
The lipid peroxidation product malondialdehyde and the DNA peroxidation product base-propenal react with dG to generate the exocyclic adduct, M 1 dG. This mutagenic lesion has …
Number of citations: 0 www.ncbi.nlm.nih.gov
RC Cookson, PJ Dudfield, DIC Scopes - Journal of the Chemical …, 1986 - pubs.rsc.org
The cyclopentanecarboxylic acid (1) was converted via the isocyanate (2) and the urea (5) into carbocyclic uridine (12). Similarly, the α- and β-epimers of carbocyclic 2′-deoxyuridine, (…
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.